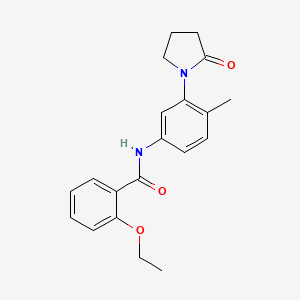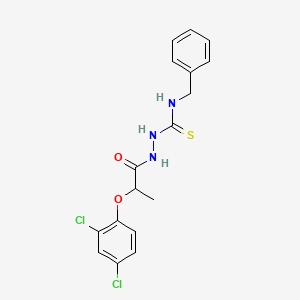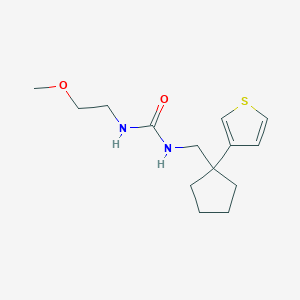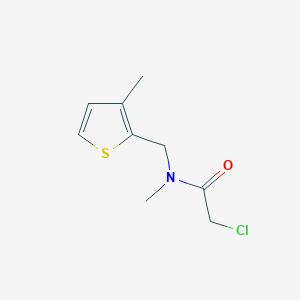
N1-(2-methoxy-5-methylphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2-methoxy-5-methylphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide is a useful research compound. Its molecular formula is C26H27N3O5S and its molecular weight is 493.58. The purity is usually 95%.
BenchChem offers high-quality N1-(2-methoxy-5-methylphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-methoxy-5-methylphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Methoxy-substituted Phenylindoles and Tubulin Polymerization
Methoxy-substituted phenylindoles, structurally similar to N1-(2-methoxy-5-methylphenyl), have been studied for their role in inhibiting tubulin polymerization, a process significant in cancer research. The study by Gastpar, Goldbrunner, Marko, and von Angerer (1998) demonstrates that methoxy compounds can be more effective than their hydroxy counterparts in certain molecular systems, impacting cytostatic activity and microtubule assembly (Gastpar et al., 1998).
ABCB1 Inhibitors with Methoxyphenylethyl
Research by Colabufo, Berardi, Perrone, and others (2008) on ABCB1 inhibitors involved compounds with a methoxyphenylethyl component. These compounds showed potential in inhibiting ABCB1 activity, important for overcoming drug resistance in cancer therapy (Colabufo et al., 2008).
Orexin Receptors and Sleep Modulation
A 2009 study by Dugovic et al. explored compounds structurally related to tetrahydroquinoline derivatives. It focused on their role in orexin receptor antagonism and its impact on sleep, highlighting the importance of such compounds in neurological research (Dugovic et al., 2009).
Antitumor Agents with Quinolinone Derivatives
Chou, Tsai, Hsu, and others (2010) synthesized and evaluated quinolinone derivatives for their cytotoxic activity against tumor cell lines. These studies provide insight into how structural analogs of tetrahydroquinoline can be potent antitumor agents (Chou et al., 2010).
Tetrahydroisoquinolines and Blood Pressure
Research dating back to 1938 by Fassett and Hjort examined tetrahydroisoquinolines for their effects on blood pressure and smooth muscle. This early research underlines the longstanding interest in tetrahydroisoquinoline derivatives in physiological studies (Fassett & Hjort, 1938).
Cyclisation of Tetrahydroquinoline
Speckamp, Pandit, and Huisman (2010) investigated the cyclisation reactions of substituted tetrahydroquinoline, providing valuable insights into the chemical properties and reactions of compounds similar to N1-(2-methoxy-5-methylphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide (Speckamp et al., 2010).
特性
IUPAC Name |
N'-(2-methoxy-5-methylphenyl)-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O5S/c1-17-6-11-21(12-7-17)35(32,33)29-14-4-5-19-9-10-20(16-23(19)29)27-25(30)26(31)28-22-15-18(2)8-13-24(22)34-3/h6-13,15-16H,4-5,14H2,1-3H3,(H,27,30)(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXWAXMOLELKXGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=C(C=C3)NC(=O)C(=O)NC4=C(C=CC(=C4)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,4-dimethoxyphenyl)-2-((4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2424736.png)


![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)acrylamide](/img/structure/B2424739.png)

![1-(4-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2424746.png)
![N-benzyl-2-[[5-(2,4-dichlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2424747.png)
![N-(1-cyanocyclobutyl)-N,3,6-trimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B2424749.png)

![(E)-3-(2,6-dichlorophenyl)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)prop-2-en-1-one](/img/structure/B2424752.png)
![3-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-nitrobenzamide](/img/structure/B2424754.png)
![2-Cyclopropyl-5-((4-fluoro-2-methylphenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2424755.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2424756.png)
